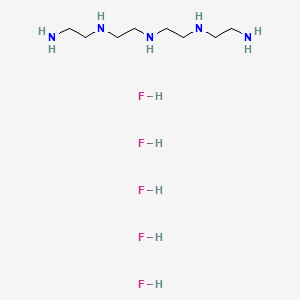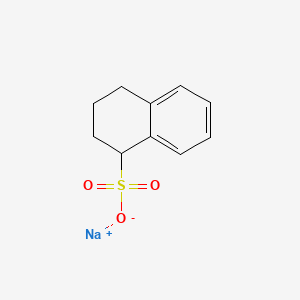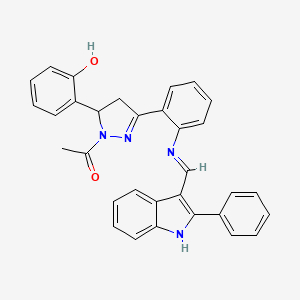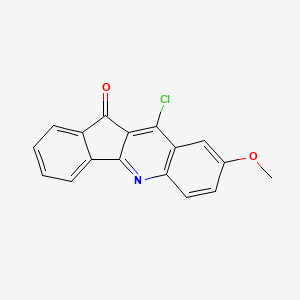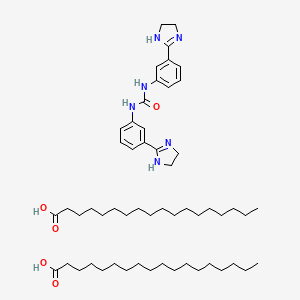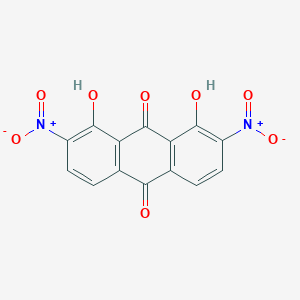
2,7-Dinitrochrysazin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dinitrochrysazin is a chemical compound with the molecular formula C14H6N2O8. It is a derivative of chrysazin, characterized by the presence of two nitro groups at the 2 and 7 positions of the anthraquinone structure. This compound is known for its vibrant color and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dinitrochrysazin typically involves the nitration of chrysazin. Chrysazin is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 7 positions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration processes similar to those used in laboratory synthesis. The reaction conditions are optimized for yield and purity, and the product is purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dinitrochrysazin undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be further oxidized under strong oxidative conditions.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 2,7-Diaminochrysazin.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted chrysazin derivatives.
Scientific Research Applications
2,7-Dinitrochrysazin has been explored for various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antineoplastic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 2,7-Dinitrochrysazin involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2,7-Dinitrochrysazin can be compared with other nitro-substituted anthraquinones, such as:
- 1,5-Dinitrochrysazin
- 4,5-Dinitrochrysazin
- Mitoxantrone
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective nitration at the 2 and 7 positions differentiates it from other similar compounds and influences its reactivity and applications.
Properties
CAS No. |
68634-72-0 |
|---|---|
Molecular Formula |
C14H6N2O8 |
Molecular Weight |
330.21 g/mol |
IUPAC Name |
1,8-dihydroxy-2,7-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-11-5-1-3-7(15(21)22)12(18)9(5)14(20)10-6(11)2-4-8(13(10)19)16(23)24/h1-4,18-19H |
InChI Key |
SVBFTLHLPRVPKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C=C3)[N+](=O)[O-])O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


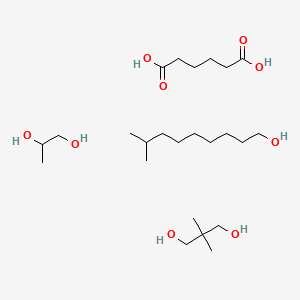


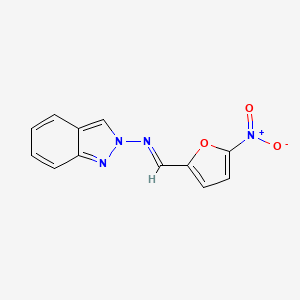
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)
